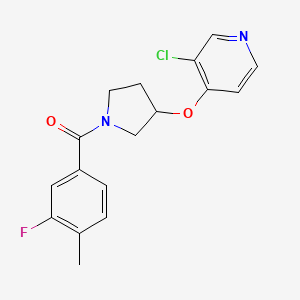

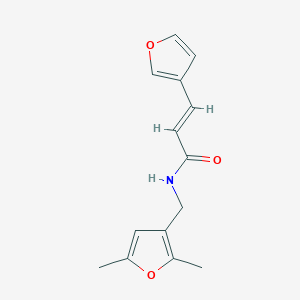

![molecular formula C9H5BrF3N3O B2770443 N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 1936365-02-4](/img/structure/B2770443.png)

N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

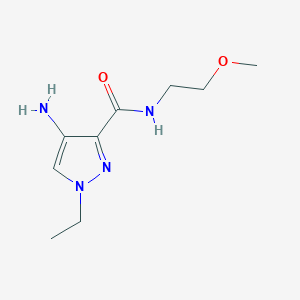

“N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 1973485-26-5 . It has a molecular weight of 280.12 . This compound is also known as N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide .

Synthesis Analysis

The synthesis of N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide and similar compounds has been reported in the literature . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI Code of this compound is 1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) . The InChI key is NJXYTCVABPXPDW-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.12 . It is stored at a temperature of 28 C .Scientific Research Applications

Synthetic Methodology

Chemists appreciate the synthetic versatility of N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide. Its accessibility from simple starting materials and compatibility with various reaction conditions make it an attractive building block. Researchers continue to explore innovative methods for its efficient synthesis.

Future Directions

While specific future directions for this compound are not mentioned in the retrieved sources, imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities, making them an area of active research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that they may interact with a variety of biological targets .

Mode of Action

It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the compound’s structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, it’s plausible that it may affect similar biochemical pathways .

Result of Action

Given its structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, it’s plausible that it may induce similar effects .

properties

IUPAC Name |

N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3O/c10-5-2-1-3-7-14-6(4-16(5)7)15-8(17)9(11,12)13/h1-4H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXZPYMPHVUWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Br)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2770362.png)

![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)

![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)

![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)